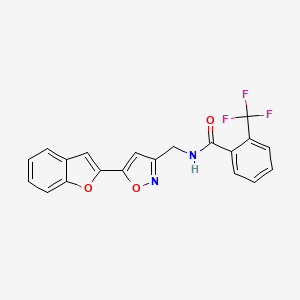

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide

Descripción

Propiedades

IUPAC Name |

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F3N2O3/c21-20(22,23)15-7-3-2-6-14(15)19(26)24-11-13-10-18(28-25-13)17-9-12-5-1-4-8-16(12)27-17/h1-10H,11H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWNHHHRRVWCFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)C4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzofuran core One common approach is the cyclization of o-hydroxybenzaldehyde derivatives with various reagents to form the benzofuran ring

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.

Medicine: Research has investigated its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

(a) Flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide)

- Molecular Formula: C₁₇H₁₆F₃NO₂

- Key Features : Replaces the benzofuran-isoxazole moiety with a 3-isopropoxyphenyl group.

- Application : Widely used as a pesticide targeting fungal pathogens .

- Comparison : The absence of a heterocyclic scaffold in flutolanil reduces aromatic π-π interactions but enhances solubility due to the isopropoxy group.

(b) Fluopyram (N-[2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide)

- Molecular Formula : C₁₆H₁₁ClF₆N₂O

- Key Features : Contains a pyridine ring and dual -CF₃ groups.

- Application : Fungicide with systemic activity .

(c) N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide

- Molecular Formula : C₁₉H₁₅F₃N₂O₃

- Key Features : Substitutes benzofuran with a 4-methoxyphenyl group.

- Comparison : The methoxy group (-OCH₃) increases electron density on the aromatic ring, which may alter redox stability and binding kinetics compared to the electron-deficient benzofuran .

(d) N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(ethylthio)benzamide

- Molecular Formula : C₂₁H₁₈N₂O₃S

- Key Features : Replaces -CF₃ with an ethylthio (-SC₂H₅) group.

Actividad Biológica

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound consists of a benzofuran moiety linked to an isoxazole ring and a trifluoromethyl-substituted benzamide. Its unique structure contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H15F3N2O2 |

| Molecular Weight | 356.32 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not specified |

Biological Activity Overview

Research indicates that compounds with benzofuran and isoxazole structures exhibit various biological activities:

-

Antimicrobial Activity :

- Benzofuran derivatives have shown promising results against Mycobacterium tuberculosis (M. tuberculosis). For instance, compounds derived from benzofuran exhibited minimum inhibitory concentrations (MIC) as low as 8 μg/mL against M. tuberculosis H37Rv strains .

- A study demonstrated that modifications at the C-6 position of the benzofuran ring significantly influenced the antimicrobial efficacy, with unsubstituted benzofuran yielding better results .

-

Anticancer Activity :

- Derivatives of benzofuran have been reported to exhibit anticancer properties by modulating immune responses and inhibiting cancer cell proliferation. For example, certain benzofuran derivatives have been shown to reactivate immune responses in tumor environments .

- In vitro studies indicated that compounds with similar structures induced apoptosis in cancer cell lines, suggesting their potential as anticancer agents .

- Anti-inflammatory Activity :

Case Studies

Several case studies have illustrated the efficacy of benzofuran-based compounds:

-

Study on Antimycobacterial Activity :

A series of benzofuran derivatives were synthesized and tested for their activity against M. tuberculosis. The most active compound displayed an MIC of 0.60 μM, demonstrating significant potential for therapeutic applications against tuberculosis . -

Anticancer Mechanisms :

Research involving benzofuran derivatives revealed that these compounds could induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and lung cancers. The mechanisms involved include the activation of caspase pathways and modulation of Bcl-2 family proteins .

Research Findings

A summary of key findings from recent research on N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.